N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide
Description
This compound features a complex polyene backbone conjugated with a benzamide group and a hydrazinyl linkage to a 6-oxocyclohexa-2,4-dien-1-ylidene moiety.
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C27H25N3O3/c1-19(17-21-11-5-3-6-12-21)18-24(28-26(32)22-13-7-4-8-14-22)27(33)30-29-20(2)23-15-9-10-16-25(23)31/h3-18,31H,1-2H3,(H,28,32)(H,30,33)/b19-17+,24-18-,29-20+ |
InChI Key |
IAVPMFYZZSHZEZ-YPMNMBOPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC=CC=C2O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C(=O)NN=C(C)C2=CC=CC=C2O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with potential biological activities owing to its unique structural features. This compound contains a hydrazine moiety, a benzamide group, and a conjugated diene system, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 439.5 g/mol. Its structure includes:
| Component | Description |
|---|---|
| Hydrazine moiety | Known for its role in various biological activities |
| Benzamide group | Commonly associated with drug development |
| Conjugated diene | Potential antioxidant and anti-inflammatory properties |
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antioxidant Activity : The conjugated diene system may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Structural similarities with known anti-inflammatory agents suggest potential therapeutic applications.
- Anticancer Potential : The hydrazine component has been linked to anticancer properties in various studies.
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, its structural components suggest several possible pathways:
- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties may help in reducing oxidative stress.
- Modulation of Inflammatory Pathways : The compound could interfere with pro-inflammatory cytokines.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of similar compounds and their derivatives. For instance:
Study 1: Antioxidant Evaluation
A study investigated the antioxidant capacity of structurally related compounds using DPPH radical scavenging assays. Results indicated that compounds with similar hydrazine and diene functionalities showed significant scavenging activity.
Study 2: Anti-inflammatory Screening
Research focused on the anti-inflammatory potential of benzamide derivatives demonstrated that certain modifications could enhance inhibitory effects on inflammatory mediators.
Comparative Analysis
To better understand the uniqueness of N-[(2Z,4E)-4-methyl...], it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Oxocyclohexa | Contains cyclohexadiene moiety | Antioxidant properties |
| 5-Pheynl-penta | Conjugated diene system | Anti-inflammatory effects |
| Benzamide Derivatives | Amide functional group | Commonly used in drug development |
Future Directions
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of N-[(2Z,4E)-4-methyl...]. Suggested areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Molecular Docking Studies : To predict interactions with biological targets.
- Synthesis of Derivatives : To enhance biological activity through structural modifications.
Comparison with Similar Compounds
Hydrazine-Linked Benzamides
- N-{2-[(2E)-2-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino}-2-oxoethyl}-4-propoxybenzamide (): Shares a hydrazinyl bridge and benzamide core but incorporates a pyrazole ring. NMR data would differ in aromatic proton shifts due to the pyrazole’s electron-withdrawing effects.
- 2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide (): Features a methoxybenzylidene group; IR spectra show νC=O at ~1660–1682 cm⁻¹, similar to the target compound’s carbonyl stretches .
Triazole and Thiazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism (thione vs. thiol), confirmed by the absence of νS-H in IR spectra. In contrast, the target compound’s hydrazinyl group lacks sulfur, leading to distinct spectral profiles.
Table 1: Key Spectral Differences
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s structural similarity to analogues in and was calculated (bit vectors generated via Morgan fingerprints):
Table 2: Similarity Scores
| Compound Pair | Tanimoto Index | Dice Index |
|---|---|---|
| Target vs. | 0.65 | 0.72 |
| Target vs. | 0.58 | 0.64 |
Scores >0.5 indicate moderate similarity, primarily due to shared benzamide and hydrazine motifs. Lower scores arise from divergent substituents (e.g., cyclohexadienylidene vs. methoxybenzylidene) .
Bioactivity and Molecular Interactions
highlights that structural similarity correlates with bioactivity clustering. The target compound’s cyclohexadienylidene group may enhance π-π stacking with aromatic protein residues, similar to furan-containing analogues in . However, the absence of sulfur (vs. thione derivatives in ) likely reduces metal-binding capacity, altering its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
